1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol

medicinal chemistry building block halogenated piperidine

1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is a dihalogenated N-benzyl-4-hydroxypiperidine derivative characterized by a pair of electron-withdrawing and lipophilic bromine and fluorine substituents at the 3- and 5-positions of the aromatic ring. With a molecular weight of 288.16 g/mol and a predicted logP of 1.72, this compound occupies a distinct physicochemical space compared to its mono-halogenated or non-halogenated analogs.

Molecular Formula C12H15BrFNO
Molecular Weight 288.16 g/mol
CAS No. 1514878-90-0
Cat. No. B1470510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol
CAS1514878-90-0
Molecular FormulaC12H15BrFNO
Molecular Weight288.16 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC(=CC(=C2)Br)F
InChIInChI=1S/C12H15BrFNO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2
InChIKeySRHSAJQKGUMOIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol (CAS 1514878-90-0): Procurement-Grade Structural and Physicochemical Baseline


1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is a dihalogenated N-benzyl-4-hydroxypiperidine derivative characterized by a pair of electron-withdrawing and lipophilic bromine and fluorine substituents at the 3- and 5-positions of the aromatic ring . With a molecular weight of 288.16 g/mol and a predicted logP of 1.72, this compound occupies a distinct physicochemical space compared to its mono-halogenated or non-halogenated analogs . It is primarily supplied for medicinal chemistry and chemical biology applications as a building block or scaffold, with commercial purity typically ≥95% .

Why 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol Cannot Be Replaced by Common N-Benzyl-4-piperidinol Analogs


Substitution of 1-(3-bromo-5-fluorobenzyl)piperidin-4-ol with readily available analogs such as 1-(4-bromobenzyl)piperidin-4-ol (CAS 184921-07-1) or 1-(4-fluorobenzyl)piperidin-4-ol (CAS 111601-61-9) leads to fundamentally altered electronic and steric profiles that directly impact SAR programs and synthetic utility . The specific 3,5-dihalogenation pattern uniquely incorporates both a heavy atom for anomalous X-ray scattering and a para-position metabolic blocking group, while the para-unsubstituted position remains available for further derivatization—a critical feature not offered by 4-substituted benzyl analogs . This substitution pattern creates a differentiated reactivity profile crucial for sequential cross-coupling or radiolabeling strategies [1].

Quantitative Differentiation Evidence: 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol vs. Closest Analogs


Distinct Halogen Substitution Pattern Defines Physicochemical and Reactivity Profile

The target compound is the only N-benzyl-4-piperidinol bearing a 3-bromo-5-fluoro pattern among common procurement options. Compared to the mono-substituted analog 1-(4-bromobenzyl)piperidin-4-ol (CAS 184921-07-1; MW 270.17, logP ~1.3), the target compound exhibits a higher molecular weight (288.16) and a measured logP of 1.72, reflecting increased lipophilicity driven by the additional fluorine atom . This shift in physicochemical properties directly influences membrane permeability and metabolic stability in drug design contexts.

medicinal chemistry building block halogenated piperidine

Para-Unsubstituted Position Unlocks Sequential Derivatization Chemistry

In contrast to 1-(4-bromo-2-fluorobenzyl)piperidin-4-ol (CAS 1044924-10-8), where the para-position is blocked by bromine, the target compound retains a free para-position (C-4 of the phenyl ring) . This structural feature enables sequential functionalization: the meta-bromine can first undergo Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), followed by electrophilic aromatic substitution or C-H activation at the sterically accessible para-site, a synthetic pathway not feasible with the 4-substituted analog [1].

synthetic chemistry cross-coupling building block

Metal-Halogen Bond Strength Differential Enables Orthogonal Reactivity Strategies

The coexistence of a C(sp²)-Br bond (bond dissociation energy ~81 kcal/mol) and a C(sp²)-F bond (BDE ~126 kcal/mol) within the same benzyl group provides a built-in reactivity gradient [1]. Under typical Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄), the C-Br bond reacts preferentially while the C-F bond remains intact, enabling chemoselective mono-functionalization [2]. This contrasts with 1-(3,5-dibromobenzyl)piperidin-4-ol, where both halogens exhibit similar reactivity, leading to potential bis-coupling side products .

synthetic methodology chemoselectivity radiochemistry

Primary Application Scenarios for 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol Driven by Quantified Differentiation


Medicinal Chemistry SAR Programs Requiring Defined Halogen Substitution Patterns

Researchers conducting structure-activity relationship studies on CNS-penetrant kinase inhibitors or GPCR ligands should select this compound when the target binding pocket accommodates a 3-bromo-5-fluorobenzyl motif. The 0.42 logP unit increase over the mono-brominated analog predicts improved passive membrane permeability, making it a rational choice for optimizing series targeting intracellular or CNS targets.

Sequential Diversification for Fragment-Based or Library Synthesis

Medicinal chemistry groups building diverse compound libraries benefit from the para-unsubstituted aromatic position, which provides an additional vector for decoration after initial cross-coupling at the meta-bromine . This sequential derivatization capability enables the efficient generation of a broader analog set from a single starting material.

Chemoselective Cross-Coupling Methodology Development

The large 45 kcal/mol bond dissociation energy gap between C-Br and C-F bonds makes this compound an ideal model substrate for developing or benchmarking palladium-catalyzed chemoselective coupling methodologies that must distinguish between aromatic bromides and fluorides in a single molecule.

Quote Request

Request a Quote for 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.